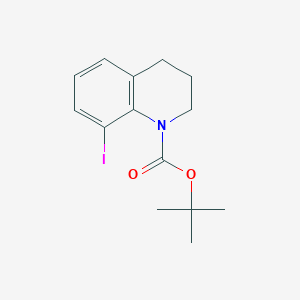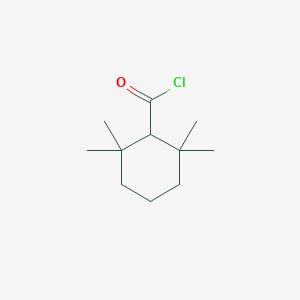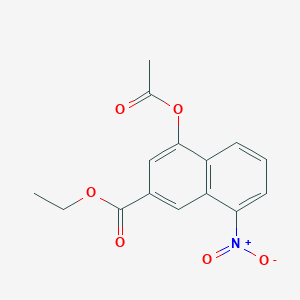![molecular formula C16H20BrFO2Si B13933794 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
The synthesis of 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the naphthalene ring.
Fluorination: Addition of the fluorine atom to the desired position on the naphthalene ring.
Etherification: Formation of the [[2-(trimethylsilyl)ethoxy]methoxy] group through etherification reactions.
Análisis De Reacciones Químicas
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene can be compared with other naphthalene derivatives, such as:
1-Bromo-8-fluoro-3-methoxynaphthalene: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
1-Bromo-8-fluoro-3-ethoxynaphthalene: Similar structure but with different ether groups, leading to variations in chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct advantages in certain chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for a wide range of reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.
Propiedades
Fórmula molecular |
C16H20BrFO2Si |
|---|---|
Peso molecular |
371.32 g/mol |
Nombre IUPAC |
2-[(4-bromo-5-fluoronaphthalen-2-yl)oxymethoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C16H20BrFO2Si/c1-21(2,3)8-7-19-11-20-13-9-12-5-4-6-15(18)16(12)14(17)10-13/h4-6,9-10H,7-8,11H2,1-3H3 |
Clave InChI |
YOZSYGGCRZNBEG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCOC1=CC(=C2C(=C1)C=CC=C2F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)

![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)

![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)






